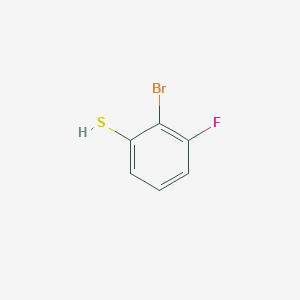

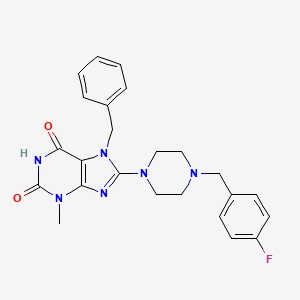

![molecular formula C17H22N4O3S B3000645 2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251703-30-6](/img/structure/B3000645.png)

2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide" is a chemical entity that appears to be related to a class of compounds known as quinoline carboxamides. These compounds have been the subject of research due to their potential pharmacological properties. For instance, quinoline carboxamides have been studied for their role as inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant in the context of cancer treatment as ATM kinase is involved in DNA damage response . Additionally, quinoline derivatives have been explored for their antiallergic properties, particularly in the context of asthma treatment , and for their cytotoxic activity against various cancer cell lines . Moreover, some quinoline derivatives have been evaluated for their ability to block acetylcholinesterase and cell calcium signals, which could be relevant in neuroprotection .

Synthesis Analysis

The synthesis of quinoline carboxamides involves various chemical reactions that lead to the formation of the quinoline core structure, followed by functionalization at specific positions on the ring. For example, the synthesis of 3-quinoline carboxamides as ATM kinase inhibitors involved optimizing a hit from high-throughput screening (HTS) to achieve potent and selective inhibition . Similarly, the synthesis of antiallergic pyranoquinolinedicarboxylic acid derivatives required a series of reactions to introduce the necessary functional groups for biological activity . The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines also involved the reaction of a quinoline dione with primary amines to yield a series of carboxylic acids, which were then converted to carboxamides . These synthetic routes highlight the complexity and specificity required in the chemical synthesis of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline carboxamides is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The carboxamide functionality is typically attached at specific positions on the quinoline ring, which can influence the compound's biological activity. The stereochemistry of the substituents, as well as the presence of additional heterocyclic rings, such as pyran or tetrahydrofuran, can further define the compound's interactions with biological targets .

Chemical Reactions Analysis

Quinoline carboxamides can undergo various chemical reactions depending on their functional groups. For instance, the carboxamide group can participate in the formation of hydrogen bonds, which is crucial for the interaction with biological targets such as enzymes . The quinoline ring can also undergo electrophilic substitution reactions, which can be utilized to introduce additional substituents that may enhance the compound's pharmacological properties . Furthermore, the presence of other reactive groups, such as amino or methoxymethyl, can lead

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. For example, many organic compounds are flammable, and some can form hazardous peroxides upon exposure to air . Additionally, the compound might be harmful if ingested or if it comes into contact with the skin or eyes .

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For example, researchers might investigate more efficient or environmentally friendly methods for its synthesis . They might also study its physical and chemical properties in more detail, or explore its potential uses in fields such as pharmaceuticals or materials science .

Propiedades

IUPAC Name |

N-cyclohexyl-2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c22-14(19-11-4-2-1-3-5-11)9-20-17(24)16-13(8-18-20)25-10-15(23)21(16)12-6-7-12/h8,11-12H,1-7,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCQWIZQVVLDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)

![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)

![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)